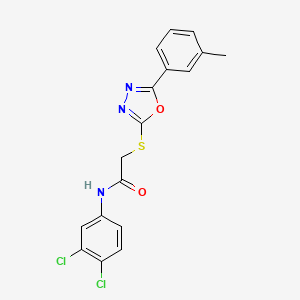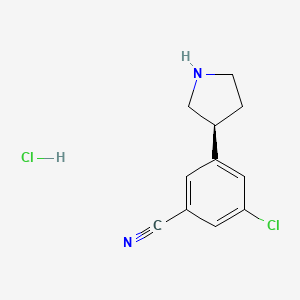
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a dichloromethylphenoxy group, which contributes to its unique chemical properties.
准备方法
The synthesis of 5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,4-Dichloro-6-methylphenoxy group: This step involves the reaction of 2,4-dichloro-6-methylphenol with an appropriate alkylating agent to form the 2,4-dichloro-6-methylphenoxy group.
Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound to form the 1,3,4-oxadiazole ring.
Coupling of the two fragments: The final step involves the coupling of the 2,4-dichloro-6-methylphenoxy group with the 1,3,4-oxadiazole ring to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylphenoxy group, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.
作用机制
The mechanism of action of 5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis. Additionally, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares the dichloromethylphenoxy group but has a pyrimidine ring instead of an oxadiazole ring.
2,4-Dichloro-6-methylphenoxyacetic acid: This compound has a similar phenoxy group but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents on the ring.
The uniqueness of this compound lies in its combination of the dichloromethylphenoxy group and the oxadiazole ring, which imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C10H9Cl2N3O2 |
|---|---|
分子量 |
274.10 g/mol |
IUPAC 名称 |
5-[(2,4-dichloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-5-2-6(11)3-7(12)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15) |
InChI 键 |
UKMWXXCNHSOYEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)



![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)





![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)
